REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]3[S:11][C:12]4[CH:18]=[C:17]([C:19]#[N:20])[CH:16]=[CH:15][C:13]=4[N:14]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[NH4+].[OH-]>CO.C1COCC1.[Ni]>[NH2:20][CH2:19][C:17]1[CH:16]=[CH:15][C:13]2[N:14]=[C:10]([N:7]3[CH2:8][CH2:9][N:4]([CH:1]4[CH2:2][CH2:3]4)[CH2:5][CH2:6]3)[S:11][C:12]=2[CH:18]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCN(CC1)C=1SC2=C(N1)C=CC(=C2)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
MeOH THF
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 12 h at rt under 50 psi H2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC2=C(N=C(S2)N2CCN(CC2)C2CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 49.3% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |